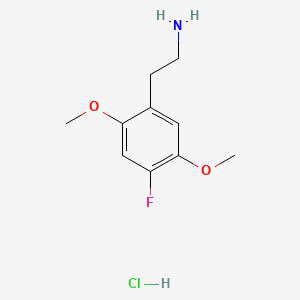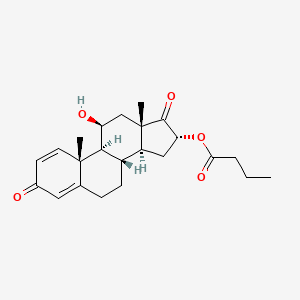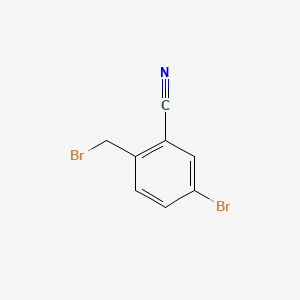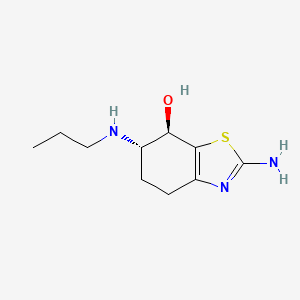
rac-trans-7-Hydroxy Pramipexole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“rac-trans-7-Hydroxy Pramipexole” is a metabolite of Pramipexole . It is a partial/full D2S, D2L, D3, D4 receptor agonist, especially used as a D2-receptor agonist . This makes it one of the most classical targets in the treatment of Parkinson’s disease .
Synthesis Analysis
The synthesis of “rac-trans-7-Hydroxy Pramipexole” involves the compound "Tert-butyl (S)- (2-amino-4,5,6,7-tetrahydrobenzo [d]thiazol-6-yl) (propyl)carbamate" . Another synonym for this compound is "rac-trans-2-amino-6- (propylamino)-4,5,6,7-tetrahydrobenzo [d]thiazol-7-ol" .Molecular Structure Analysis
The molecular formula of “rac-trans-7-Hydroxy Pramipexole” is C10 H17 N3 O S . It has a molecular weight of 227.33 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis of rac-trans-7-Hydroxy Pramipexole, also known as Rac-7-oxopramipexole, has been achieved from 1,3-cyclohexanedione through a series of chemical reactions. The process involves bromination, cyclization with thiourea, further bromination, and substitution, followed by reduction and reductive amination, culminating in oxidation to yield the final product. This synthetic route provides an impurity reference for the quality study of pramipexole, highlighting the compound's relevance in pharmaceutical chemistry and quality control processes (W. Wenfeng, 2013).
Neuroprotective Effects
Pramipexole has shown significant neuroprotective effects across various models, indicative of its potential beyond its primary use in treating Parkinson's disease and restless leg syndrome. Studies have demonstrated pramipexole's capability to protect against oxidative stress, mitochondrial dysfunction, and neuronal damage in models of traumatic brain injury and Parkinson's disease. Its mechanisms involve the activation of the Nrf2/HO-1 signaling pathway, inhibition of mitochondrial ROS production, restoration of mitochondrial membrane potential, and modulation of apoptosis-related proteins, illustrating a multifaceted approach to neuroprotection (Mohd. Salman, H. Tabassum, S. Parvez, 2020).
Cellular Uptake and Transport
Pramipexole's pharmacokinetics involve interactions with organic cation transporters, which play a crucial role in its absorption, distribution, and elimination. The drug is transported by human OCT2 and OCT3 in a manner that impacts its bioavailability and therapeutic effects. This transport activity is particularly relevant in the drug's elimination from the kidney and distribution in the brain, providing insights into its systemic actions and potential side effects (Lei Diao, Y. Shu, J. Polli, 2010).
Antioxidative and Dopamine Agonistic Properties
Pramipexole exhibits antioxidative properties that contribute to its neuroprotective effects. These properties are partly independent of its dopaminergic agonism, with the drug accumulating in cells and mitochondria where it detoxifies reactive oxygen species. This action extends to both the active and non-active enantiomers of pramipexole, suggesting that the compound's neuroprotective effects can be attributed to its antioxidative capacity as well as its dopaminergic activity. Such findings underline the therapeutic potential of pramipexole and related compounds in neurodegenerative disorders, emphasizing the importance of targeting mitochondrial pathways for neuroprotection (R. Danzeisen, B. Schwalenstoecker, F. Gillardon, et al., 2006).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(6S,7R)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3OS/c1-2-5-12-6-3-4-7-9(8(6)14)15-10(11)13-7/h6,8,12,14H,2-5H2,1H3,(H2,11,13)/t6-,8+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNDKVURLHPSSG-POYBYMJQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1O)SC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN[C@H]1CCC2=C([C@@H]1O)SC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-trans-7-Hydroxy Pramipexole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,3S,5R)-3-Azido-5-[2-(hexadecanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl acetate](/img/structure/B586880.png)
![2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole-5-carbonyl chloride](/img/structure/B586881.png)
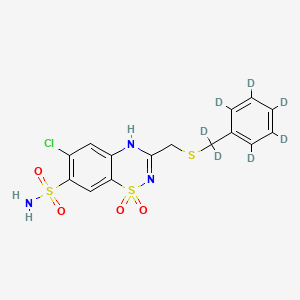
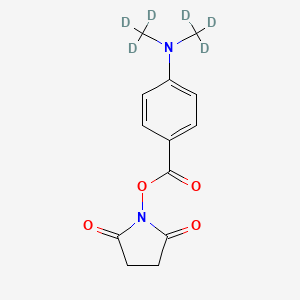

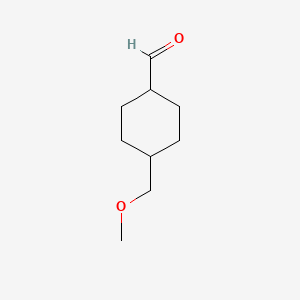
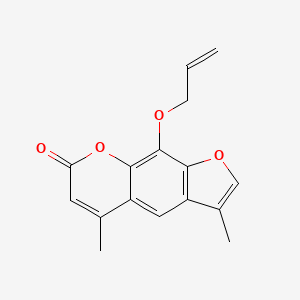

![3-Cyclopropylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B586895.png)
